[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine
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Overview
Description
[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine is an organic compound with the molecular formula C10H17BrN2S. This compound is characterized by the presence of a bromothiophene moiety and a dimethylamino propylamine group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a solvent like DMF or DMSO.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiophenes.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiophenes and modified amines.
Scientific Research Applications
[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine involves its interaction with specific molecular targets. The bromothiophene moiety can participate in π-π interactions with aromatic residues in proteins, while the dimethylamino propylamine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromothiophen-2-yl)methylamine
- [(4-Bromo-2-thienyl)methyl]amine
- [(3-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine
Uniqueness
[(4-Bromothiophen-2-yl)methyl][3-(dimethylamino)propyl]amine is unique due to the specific positioning of the bromine atom on the thiophene ring and the presence of the dimethylamino propylamine group. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H17BrN2S |
---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C10H17BrN2S/c1-13(2)5-3-4-12-7-10-6-9(11)8-14-10/h6,8,12H,3-5,7H2,1-2H3 |
InChI Key |
VXVLMXKXIDGGCH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNCC1=CC(=CS1)Br |
Origin of Product |
United States |
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